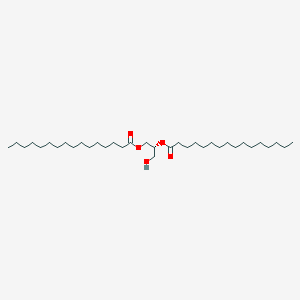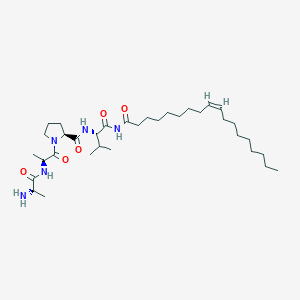
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI), also known as MDPV, is a synthetic cathinone that has been of significant interest to the scientific community due to its potential as a research tool. This compound has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) has been used in various studies to investigate its potential as a research tool. It has been shown to act as a potent inhibitor of the dopamine transporter, leading to increased dopamine release in the brain. This effect has been studied in relation to addiction and reward pathways, as well as potential therapeutic applications for conditions such as depression and Parkinson's disease.
Wirkmechanismus
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) acts as a potent inhibitor of the dopamine transporter, leading to increased dopamine release in the brain. This effect is similar to that of other psychostimulants, such as cocaine and amphetamines. Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) has also been shown to have affinity for other neurotransmitter transporters, including the norepinephrine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) has been shown to have a variety of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been associated with increased locomotor activity and stereotypy in animal studies. In addition, Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) has been shown to have potential neurotoxic effects, particularly in relation to dopamine neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) has several advantages as a research tool, including its potency as a dopamine transporter inhibitor and its similarity to other psychostimulants. However, it also has several limitations, including its potential for neurotoxicity and its lack of selectivity for dopamine transporters over other neurotransmitter transporters.
Zukünftige Richtungen
There are several future directions for research on Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI), including investigating its potential therapeutic applications for conditions such as depression and Parkinson's disease. In addition, further studies are needed to investigate its mechanism of action and potential neurotoxic effects. Finally, more selective dopamine transporter inhibitors should be developed to improve the specificity and safety of these compounds as research tools.
Synthesemethoden
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and condensation reactions. The Leuckart reaction involves the reaction of pyridine with formamide and ammonium formate, followed by reduction with sodium borohydride. Reductive amination involves the reaction of pyridine with methylamine and formaldehyde, followed by reduction with sodium borohydride. Condensation reactions involve the reaction of pyridine with ketones, such as acetone or ethyl methyl ketone, in the presence of a catalyst, such as sodium ethoxide.
Eigenschaften
CAS-Nummer |
111969-15-4 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
1-(1,6-dimethyl-3,4-dihydro-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C9H15NO/c1-7-9(8(2)11)5-4-6-10(7)3/h4-6H2,1-3H3 |
InChI-Schlüssel |
JSEZAOBHVPXLNZ-UHFFFAOYSA-N |
SMILES |
CC1=C(CCCN1C)C(=O)C |
Kanonische SMILES |
CC1=C(CCCN1C)C(=O)C |
Synonyme |
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



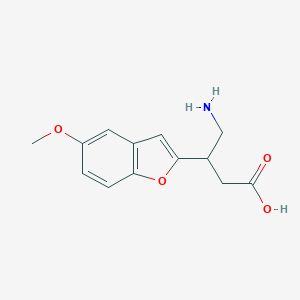



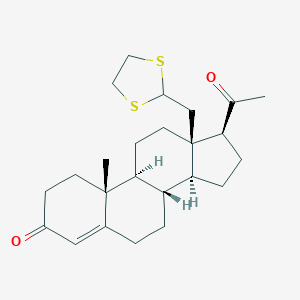
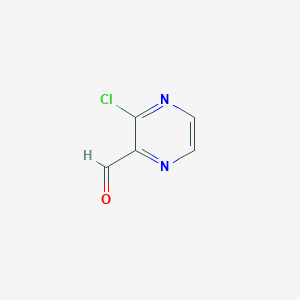



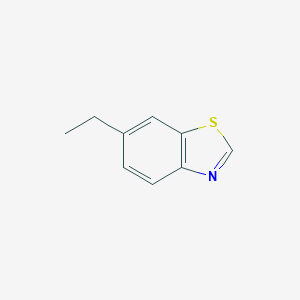
![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)
![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B53274.png)
